Cas no 1005558-05-3 (1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile)

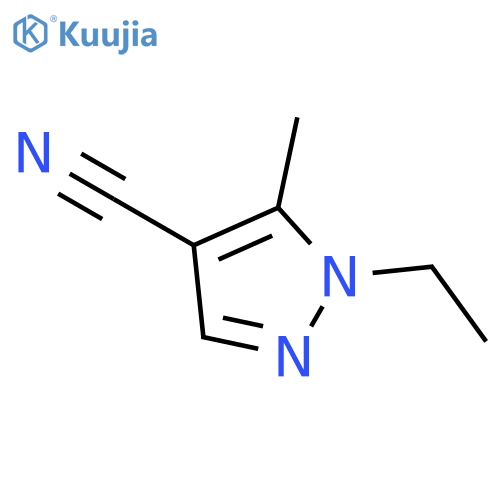

1005558-05-3 structure

商品名:1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile

- 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile(SALTDATA: FREE)

- 1-ethyl-5-methylpyrazole-4-carbonitrile

- AKOS B019535

- ART-CHEM-BB B019535

- ALBB-030528

- MFCD04050861

- STK305554

- AKOS000309841

- 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL CYANIDE

- DTXSID60406423

- 1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl-

- LS-10903

- 1005558-05-3

- BBL038398

- SCHEMBL19504919

-

- MDL: MFCD04050861

- インチ: InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3

- InChIKey: UUXMDCWZGXWAHL-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=C(C#N)C=N1)C

計算された属性

- せいみつぶんしりょう: 135.08000

- どういたいしつりょう: 135.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.61000

- LogP: 1.08308

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile セキュリティ情報

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB267356-10 g |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |

1005558-05-3 | 10g |

€407.40 | 2022-06-11 | ||

| TRC | B434285-50mg |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |

1005558-05-3 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB267356-1 g |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |

1005558-05-3 | 1g |

€122.60 | 2022-06-11 | ||

| abcr | AB267356-10g |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |

1005558-05-3 | 10g |

€480.10 | 2024-04-21 | ||

| TRC | B434285-500mg |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |

1005558-05-3 | 500mg |

$ 115.00 | 2022-06-07 | ||

| abcr | AB267356-25g |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |

1005558-05-3 | 25g |

€1072.90 | 2024-04-21 | ||

| 1PlusChem | 1P0002S6-1g |

1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl- |

1005558-05-3 | 95% | 1g |

$61.00 | 2025-02-18 | |

| abcr | AB267356-5g |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |

1005558-05-3 | 5g |

€381.90 | 2024-04-21 | ||

| A2B Chem LLC | AA02806-1g |

1-Ethyl-5-methyl-1h-pyrazole-4-carbonitrile |

1005558-05-3 | 95% | 1g |

$61.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1244938-1g |

1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl- |

1005558-05-3 | 95% | 1g |

$125 | 2024-07-28 |

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1005558-05-3 (1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1005558-05-3)1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):226.0/284.0/636.0